molecular formula C11H11N3S B2895354 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE CAS No. 23224-05-7

4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE

Cat. No.: B2895354
CAS No.: 23224-05-7
M. Wt: 217.29
InChI Key: URHXFMOERPVENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE is a heterocyclic compound that features both imidazole and thiazole rings fused together. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with thioamides and α-haloketones in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in pathogens. In anticancer research, the compound can induce apoptosis by interacting with DNA or disrupting key signaling pathways . Molecular docking studies have shown that the compound can bind to various protein targets, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-{5H,6H-IMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ANILINE stands out due to its unique combination of imidazole and thiazole rings, which confer distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXFMOERPVENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.